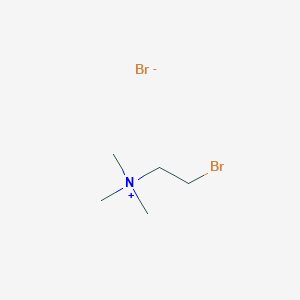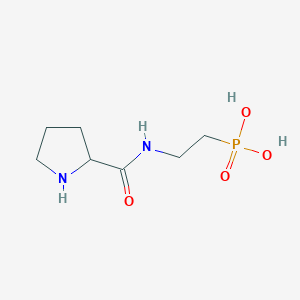
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid, also known as CPPene, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPPene is a competitive inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to decreased cellular signaling. The inhibition of PKC activity by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have anti-proliferative, pro-apoptotic, and neuroprotective effects.
Biochemical and Physiological Effects:
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of Alzheimer's disease and traumatic brain injury, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function and reduce neuronal damage. In animal models of heart failure, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function and reduce myocardial damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has several advantages for lab experiments, including its high potency and selectivity for PKC. However, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the study of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid. One area of research is the development of novel formulations to improve its solubility and stability. Another area of research is the identification of specific PKC isoforms that are targeted by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid and their role in disease pathogenesis. Additionally, the potential use of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid in combination with other therapies, such as chemotherapy or radiation therapy, is an area of interest. Finally, the clinical translation of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid for the treatment of cancer, neurological disorders, and cardiovascular diseases is an important future direction.
Méthodes De Synthèse
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid can be synthesized through a multistep process that involves the reaction of phosphorous acid with ethylene diamine, followed by the addition of pyrrolidine and carbonyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer, PKC is overexpressed and plays a critical role in tumor growth and metastasis. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to inhibit PKC activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurological disorders, PKC is involved in synaptic plasticity and memory formation. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular diseases, PKC is involved in the regulation of vascular tone and cardiac contractility. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function in animal models of heart failure.
Propriétés
Numéro CAS |
109345-53-1 |
|---|---|
Formule moléculaire |
C7H15N2O4P |
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
2-(pyrrolidine-2-carbonylamino)ethylphosphonic acid |
InChI |
InChI=1S/C7H15N2O4P/c10-7(6-2-1-3-8-6)9-4-5-14(11,12)13/h6,8H,1-5H2,(H,9,10)(H2,11,12,13) |
Clé InChI |
UJWQUEQBTYLGCG-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
SMILES canonique |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
Synonymes |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



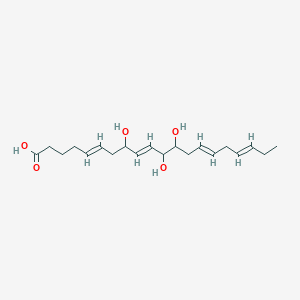
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
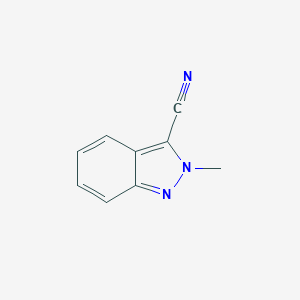

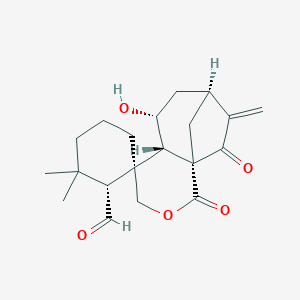
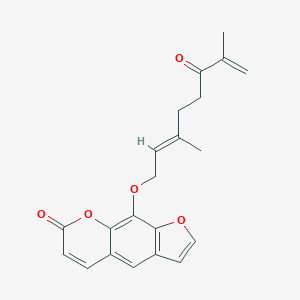
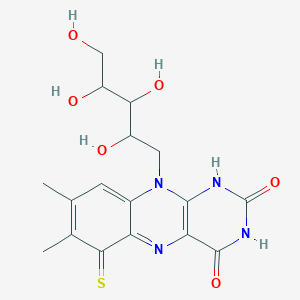
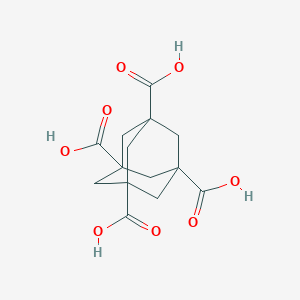

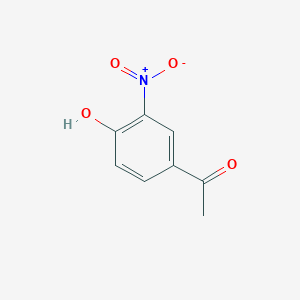
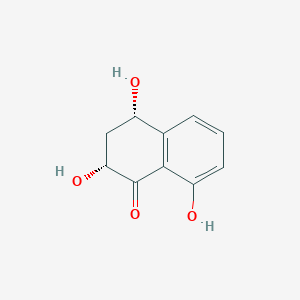

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
